(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is a complex organic compound with a unique structure that includes a naphtho[2,1-b]thiophene core and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE typically involves the condensation of 4-chlorophenylhydrazine with a naphtho[2,1-b]thiophene-1-one derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]thiophene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the design of novel electronic devices.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]thiophene derivatives: These compounds share the same core structure but differ in their substituents.
Hydrazone derivatives: Compounds with similar hydrazone moieties but different aromatic groups.
Uniqueness
(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is unique due to its combination of a naphtho[2,1-b]thiophene core and a chlorophenyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11ClN2OS |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)diazenyl]benzo[e][1]benzothiol-1-ol |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-6-8-13(9-7-12)20-21-18-17(22)16-14-4-2-1-3-11(14)5-10-15(16)23-18/h1-10,22H |
InChI Key |
PFHKPDBASZOCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)N=NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.